Cas no 868166-28-3 (3-Iodo-5-(trifluoromethyl)benzaldehyde)

3-Iodo-5-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde featuring both an iodo substituent and a trifluoromethyl group on the benzene ring. The presence of these functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings. The electron-withdrawing trifluoromethyl group influences the aldehyde's electrophilicity, while the iodine atom provides a handle for further functionalization. This compound is useful in pharmaceutical and agrochemical research, where its structural motifs are often employed in the development of bioactive molecules. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-Iodo-5-(trifluoromethyl)benzaldehyde structure
868166-28-3 structure
Product Name:3-Iodo-5-(trifluoromethyl)benzaldehyde
CAS No:868166-28-3
MF:C8H4F3IO
MW:300.016445159912
MDL:MFCD11977391
CID:706896
PubChem ID:53414709
Update Time:2025-10-28

3-Iodo-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-5-(trifluoromethyl)benzaldehyde
    • Benzaldehyde, 3-iodo-5-(trifluoromethyl)-
    • 3-iodanyl-5-(trifluoromethyl)benzaldehyde
    • D76054
    • MFCD11977391
    • A841836
    • DTXSID30696874
    • 868166-28-3
    • PS-11519
    • SCHEMBL3555426
    • CS-0100049
    • AB65145
    • AKOS022173525
    • MDL: MFCD11977391
    • Inchi: 1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H
    • InChI Key: RSMQAIQRWGFACA-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=O)C=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 299.926
  • Monoisotopic Mass: 299.926
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 2.9

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3-Iodo-5-(trifluoromethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:868166-28-3)3-Iodo-5-(trifluoromethyl)benzaldehyde
Order Number:A841836
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):554.0
Email:sales@amadischem.com

Additional information on 3-Iodo-5-(trifluoromethyl)benzaldehyde

Recent Advances in the Application of 3-Iodo-5-(trifluoromethyl)benzaldehyde (CAS: 868166-28-3) in Chemical Biology and Pharmaceutical Research

The compound 3-Iodo-5-(trifluoromethyl)benzaldehyde (CAS: 868166-28-3) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This trifluoromethyl-substituted benzaldehyde derivative serves as a critical intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, particularly in palladium-catalyzed transformations, owing to the enhanced reactivity imparted by the iodo and trifluoromethyl groups.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Iodo-5-(trifluoromethyl)benzaldehyde in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound as a key building block to introduce the trifluoromethylphenyl moiety, which significantly improved the metabolic stability and target binding affinity of the resulting inhibitors. Molecular docking studies revealed that derivatives synthesized from this intermediate exhibited enhanced interactions with the BTK active site, suggesting its potential in developing next-generation therapeutics for autoimmune diseases and B-cell malignancies.

In the field of materials science, 3-Iodo-5-(trifluoromethyl)benzaldehyde has shown promise in the development of advanced organic electronic materials. A recent publication in Advanced Materials reported its use as a precursor for constructing π-conjugated systems with unique optoelectronic properties. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the reactivity of the aldehyde functionality, enabled the synthesis of novel donor-acceptor materials with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The compound's role in antimicrobial research has also been explored. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel quinolone derivatives using 3-Iodo-5-(trifluoromethyl)benzaldehyde as a starting material. These derivatives exhibited potent activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The presence of the trifluoromethyl group was found to enhance membrane permeability and reduce susceptibility to bacterial efflux pumps.

From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 3-Iodo-5-(trifluoromethyl)benzaldehyde. A 2023 report in Organic Process Research & Development detailed an optimized large-scale synthesis protocol that addresses previous challenges in regioselective iodination and aldehyde protection. This development is particularly significant for pharmaceutical applications, as it enables cost-effective production of this valuable intermediate at commercial scales.

Looking forward, the unique properties of 3-Iodo-5-(trifluoromethyl)benzaldehyde position it as a versatile tool in drug discovery and materials science. Ongoing research is exploring its potential in targeted protein degradation strategies, where its reactivity could be harnessed to develop novel PROTACs (proteolysis-targeting chimeras). Additionally, its application in the synthesis of fluorine-containing bioactive compounds continues to expand, driven by the growing importance of fluorinated molecules in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:868166-28-3)3-Iodo-5-(trifluoromethyl)benzaldehyde
A841836
Purity:99%
Quantity:1g
Price ($):554.0
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